2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde

Lipophilicity Membrane permeability Drug design

Medicinal chemists developing CNS-penetrant kinase inhibitors require building blocks that preserve cyclopropyl-dependent metabolic stability. 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde delivers this with LogP 1.08 and TPSA 52.1 Ų. • Dual orthogonal sites (C5 aldehyde, C2 leaving group) for tandem heterocycle synthesis. • Cited intermediate for furo[3,4-d]pyrimidines and carbocyclic nucleoside analogs. • Validated CNS fragment: clinical-stage NUAK1 inhibitor Kp,u,ub = 2.29 (mouse). Supply chain: Multi-gram quantities available with full analytical QC (95%+ purity).

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 1192569-90-6
Cat. No. B6325110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde
CAS1192569-90-6
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CC1COC2=NC=C(C=N2)C=O
InChIInChI=1S/C9H10N2O2/c12-5-8-3-10-9(11-4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2
InChIKeyIOSOHXWZMSCSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde Profile


2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (CAS 1192569-90-6) is a heterocyclic organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol [1]. It belongs to the class of 2‑alkoxy‑pyrimidine‑5‑carbaldehydes, featuring a pyrimidine ring substituted with a cyclopropylmethoxy group at the 2‑position and an aldehyde group at the 5‑position . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing kinase inhibitor scaffolds and other bioactive heterocycles [2].

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde: Why Substitution Fails


Simply substituting 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde with another 2‑alkoxy‑pyrimidine‑5‑carbaldehyde analog is scientifically unsound due to significant differences in physicochemical properties that directly impact synthetic utility and downstream biological performance. The cyclopropylmethoxy substituent imparts a distinct balance of lipophilicity (LogP 1.08, XLogP3 0.7) and polar surface area (TPSA 52.1 Ų) compared to simpler alkoxy analogs such as methoxy (LogP 0.57, MW 138) or ethoxy (LogP 0.69, MW 152) derivatives [1]. These differences affect solubility, membrane permeability, and metabolic stability in final drug candidates . Furthermore, the cyclopropyl ring introduces conformational constraint and enhanced metabolic stability relative to linear alkyl chains, a property widely exploited in kinase inhibitor design . The quantitative evidence presented below demonstrates that this compound cannot be casually interchanged with its structural analogs without compromising experimental reproducibility and medicinal chemistry outcomes.

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde: Comparative Evidence


Lipophilicity Advantage for Membrane Permeability

The target compound exhibits a calculated LogP of 1.0779 (chemscene.com) or XLogP3 of 0.7 (BOC Sciences), representing a substantial increase in lipophilicity compared to the 2‑methoxy analog (2‑methoxypyrimidine‑5‑carbaldehyde, CAS 90905-32-1), which has a reported LogP of 0.57 and XLogP3‑AA of 0 . This difference of approximately 0.5‑0.7 LogP units translates to a predicted ~3‑5‑fold higher partition coefficient (octanol/water), a property that correlates with improved passive membrane permeability in cell‑based assays . The cyclopropylmethoxy group provides a strategic balance between sufficient lipophilicity for cellular uptake and acceptable aqueous solubility for formulation.

Lipophilicity Membrane permeability Drug design

Optimal TPSA for CNS Drug-Like Space

The target compound has a calculated TPSA of 52.1 Ų (chemscene.com), which falls within the optimal range (40–90 Ų) for compounds intended to cross the blood‑brain barrier . In comparison, the 2‑methoxy analog has a higher predicted TPSA of approximately 60–78 Ų, while the 2‑ethoxy analog (CAS 312263-49-3) is expected to have a similar TPSA [1]. The TPSA of 52.1 Ų strikes a favorable balance between sufficient polarity for aqueous solubility and low enough polarity to enable passive diffusion across lipid membranes . This property is particularly relevant for CNS‑targeted kinase inhibitor programs where the cyclopropylmethoxy motif is frequently employed to optimize brain penetration.

TPSA CNS drug-likeness Blood-brain barrier

Cyclopropyl Motif for Enhanced Metabolic Stability

The cyclopropylmethoxy substituent is a recognized structural motif in kinase inhibitor design that enhances metabolic stability by blocking oxidative metabolism at the benzylic position . In the context of pyrimidine-based kinase inhibitors, the cyclopropyl group increases resistance to cytochrome P450‑mediated oxidation compared to linear alkyl chains (e.g., ethyl, propyl) or even bulkier groups like isopropyl . Patents from AstraZeneca (WO2009047359A1) and Medivation (US2017/0137410) explicitly claim cyclopropyl‑containing pyrimidines as kinase inhibitors with improved pharmacokinetic profiles [1][2]. While direct microsomal stability data for the aldehyde itself are not available, the class‑level inference is strongly supported by medicinal chemistry literature showing that cyclopropyl groups reduce metabolic clearance and prolong half‑life in vivo .

Metabolic stability Cyclopropyl group Kinase inhibitors

Dual Reactive Sites for Divergent Synthesis

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde possesses two distinct electrophilic centers: the aldehyde carbonyl at C5 and the C2 position (activated by the adjacent nitrogen atoms for nucleophilic aromatic substitution) . This dual reactivity enables orthogonal derivatization strategies not possible with 2‑alkyl‑pyrimidine‑5‑carbaldehydes (e.g., 2‑isopropyl analog, CAS 312263-48-2), which lack the C2 alkoxy leaving group . The aldehyde can undergo oxidation, reduction, or condensation reactions, while the cyclopropylmethoxy group can be displaced under appropriate nucleophilic conditions to introduce amines, thiols, or other heteroatom substituents . In contrast, the 2‑isopropyl analog is limited to aldehyde‑centered chemistry only, substantially reducing its versatility as a building block. This orthogonal reactivity profile makes the target compound particularly valuable for constructing diverse pyrimidine‑fused heterocycles and kinase inhibitor scaffolds .

Synthetic utility Aldehyde reactivity Nucleophilic aromatic substitution

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde: Application Scenarios


Brain-Penetrant Kinase Inhibitors for CNS Disorders

The combination of moderate TPSA (52.1 Ų) and favorable LogP (1.08) positions this building block as an ideal starting material for CNS‑targeted kinase inhibitor programs . The cyclopropylmethoxy motif is a validated fragment for enhancing brain penetration while maintaining metabolic stability, as demonstrated by clinical‑stage compounds like ARUK2010489 (NUAK1 inhibitor) which incorporates a 4‑(cyclopropylmethoxy)‑7H‑pyrrolo[2,3‑d]pyrimidine core and achieves an unbound brain‑to‑plasma ratio (Kp,u,ub) of 2.29 in mice . Researchers developing inhibitors for neurodegenerative targets (e.g., LRRK2, NUAK1, GSK‑3β) should prioritize this aldehyde building block over simpler alkoxy analogs to preserve the cyclopropyl group's CNS‑penetrant properties in final compounds .

Dual ErbB-2/EGFR Kinase Inhibitor Scaffolds

The aldehyde functionality at C5 serves as a critical handle for generating hydrazone and oxime derivatives, which are established pharmacophores for dual ErbB‑2/EGFR kinase inhibition . Studies on 4‑amino‑6‑arylaminopyrimidine‑5‑carbaldehyde hydrazones have yielded compounds with cellular proliferation IC50 values as low as 14 nM in BT474 cells and receptor phosphorylation IC50 of 54 nM in SK‑BR‑3 cells . The 2‑(cyclopropylmethoxy) substitution provides an opportunity to optimize these scaffolds with improved metabolic stability and altered selectivity profiles compared to the 2‑methoxy or 2‑ethoxy analogs typically employed. This building block is therefore particularly suited for medicinal chemistry teams pursuing next‑generation EGFR/ErbB‑2 inhibitors with enhanced pharmacokinetic properties .

Pyrimidine-Fused Heterocycles via Orthogonal Reactivity

The presence of two orthogonal reactive sites (C5 aldehyde and C2 alkoxy leaving group) enables tandem reaction sequences that construct complex fused heterocycles in a single synthetic operation . For example, the aldehyde can participate in Claisen–Schmidt condensations or tandem alcohol additions while the C2 position remains available for subsequent nucleophilic displacement . This dual reactivity is particularly valuable for generating diverse libraries of furo[3,4‑d]pyrimidines, pyrano[4,3‑d]pyrimidines, and other polycyclic systems relevant to kinase inhibitor discovery . In contrast, 2‑alkyl analogs (e.g., 2‑isopropyl, 2‑propyl) lack the C2 leaving group, severely limiting the scope of accessible heterocyclic scaffolds. Procurement of this specific building block therefore enables more efficient SAR exploration with fewer synthetic steps [1].

5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

This compound is specifically cited as an important intermediate for synthesizing novel 5‑substituted pyrimidine carbocyclic nucleoside medicines . The cyclopropylmethoxy group imparts conformational constraint that mimics the ribose ring pucker of natural nucleosides, a critical feature for antiviral and anticancer nucleoside analog design . The aldehyde at C5 provides a versatile attachment point for introducing diverse nucleobase mimetics or for constructing the carbocyclic sugar surrogate via Wittig‑type olefination and subsequent cyclization . The reported synthetic process offers mild reaction conditions and is amenable to industrial scale‑up, making this building block suitable for both discovery‑stage medicinal chemistry and process development for preclinical candidate supply [1].

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